molecular formula C27H36ClN5O6S2 B6527454 ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1135212-46-2

ethyl 4-(4-{[2-(dimethylamino)ethyl](4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B6527454
CAS No.: 1135212-46-2
M. Wt: 626.2 g/mol
InChI Key: ZIKBJYMOGXZZMG-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with ethoxy and dimethylaminoethyl carbamoyl groups, linked to a piperazine ring via a sulfonyl bridge. Its molecular formula is C₂₇H₃₄ClN₅O₆S₂, with a molecular weight of 648.2 g/mol.

Properties

IUPAC Name

ethyl 4-[4-[2-(dimethylamino)ethyl-(4-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O6S2.ClH/c1-5-37-22-8-7-9-23-24(22)28-26(39-23)32(19-14-29(3)4)25(33)20-10-12-21(13-11-20)40(35,36)31-17-15-30(16-18-31)27(34)38-6-2;/h7-13H,5-6,14-19H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBJYMOGXZZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound can be broken down into several components:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Benzothiazole moiety : Often associated with antimicrobial and anticancer properties.
  • Dimethylamino group : Typically enhances the lipophilicity and bioavailability of compounds.

Biological Activity Overview

The biological activity of this compound is primarily assessed through various in vitro and in vivo studies. Key areas of interest include:

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole have shown effectiveness against a range of bacteria and fungi. A study demonstrated that benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential applications in treating infections .

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this structure. For example, benzothiazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways . In vitro tests showed that these compounds could effectively inhibit cell proliferation in cancer cell lines.

3. Neuroprotective Effects

The dimethylamino group is known for enhancing neuroprotective effects. Research indicates that compounds with similar structural features can prevent neuronal cell death and reduce oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds:

StudyCompoundFindings
Benzothiazole DerivativeExhibited strong antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values lower than traditional antibiotics.
Piperazine-based CompoundInduced apoptosis in cancer cell lines through caspase activation and mitochondrial pathway modulation.
Dimethylamino-substituted CompoundShowed neuroprotective effects in animal models of Alzheimer's disease, reducing amyloid-beta accumulation.

The biological activity of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often inhibit carbonic anhydrase or other key enzymes involved in bacterial metabolism.
  • Interaction with DNA : The benzothiazole moiety can intercalate into DNA, disrupting replication and transcription processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence pathways such as PI3K/Akt or MAPK, which are critical for cell survival and proliferation.

Scientific Research Applications

Antiviral Properties

Recent studies have indicated that compounds similar to ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride exhibit antiviral activities. For instance, related compounds have been investigated for their effectiveness against respiratory syncytial virus (RSV). A patent outlines the use of such compounds for treating RSV, highlighting their potential as antiviral agents .

Anticancer Activity

The compound's structural features suggest it may interact with biological targets involved in cancer progression. Research has shown that benzothiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that similar compounds could effectively target specific cancer cell lines, suggesting a pathway for ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride to be explored further in anticancer drug development .

Neuropharmacological Effects

The dimethylamino group in the compound is known for its influence on neuropharmacological activities. Compounds with this moiety have been associated with antidepressant and anxiolytic effects. Preliminary studies suggest that derivatives of this compound may modulate neurotransmitter systems, warranting further investigation into their potential as therapeutic agents for mood disorders .

Synthesis and Characterization

The synthesis of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride involves multi-step organic reactions. Research has focused on optimizing synthetic pathways to improve yield and purity. Data from various synthesis attempts indicate that modifications to reaction conditions significantly affect the compound's characteristics, such as solubility and stability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the efficacy of this compound. Studies have shown that altering substituents on the piperazine ring can lead to variations in biological activity. Researchers are currently mapping these relationships to identify more potent derivatives that could serve as lead compounds in drug development .

Clinical Trials

A clinical trial investigating a related compound's efficacy in treating chronic viral infections provides insights into the potential applications of ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride. The trial reported significant improvements in patient outcomes, suggesting that further exploration of this compound could yield beneficial results in clinical settings .

Laboratory Studies

Laboratory studies focusing on the anticancer properties of benzothiazole derivatives revealed promising results regarding their ability to inhibit cell proliferation in various cancer types. These findings support the hypothesis that ethyl 4-(4-{2-(dimethylamino)ethylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate hydrochloride may also exhibit similar properties, making it a candidate for further research in oncology .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors
Target Compound (Hydrochloride salt) C₂₇H₃₄ClN₅O₆S₂ 648.2 4-ethoxy-1,3-benzothiazol-2-yl, dimethylaminoethyl carbamoyl, piperazine-sulfonyl 3.5* 9
Ethyl 4-[4-[(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate C₂₄H₂₈N₄O₆S₂ 532.6 4-ethoxy-3-methylbenzothiazol-2-ylidene, piperazine-sulfonyl 3.1 8

*Estimated based on analogous compounds in .

Key Observations :

  • The target compound features a dimethylaminoethyl carbamoyl group absent in the analogue from , which instead has a methyl-substituted benzothiazolylidene moiety.
  • Both compounds share a piperazine-sulfonyl linker , a structural motif associated with improved pharmacokinetic properties in CNS-targeting drugs .

Bioactivity and Pharmacological Profile Comparisons

Table 2: Bioactivity Similarity Metrics

Metric Target Compound vs. Analogue () Reference Compound (SAHA, HDAC inhibitor) vs. Aglaithioduline
Tanimoto Coefficient* 0.65–0.72 0.70
Dice Index* 0.68–0.75 N/A

*Hypothetical values based on methodologies in and .

Key Findings :

  • The Tanimoto coefficient (0.65–0.72) suggests moderate structural similarity between the target compound and its analogue. However, differences in substituents (e.g., dimethylaminoethyl vs. methyl groups) may lead to divergent bioactivity profiles .
  • Hierarchical clustering of bioactivity data (as in ) would likely group these compounds separately due to variations in protein target interactions. For example, the dimethylaminoethyl group in the target compound could enhance binding to amine-sensitive receptors (e.g., GPCRs), unlike the methyl-substituted analogue .

Computational and Mechanistic Insights

Molecular Docking and QSAR Models

  • QSAR Models : The target compound’s tertiary amine and sulfonamide groups align with features predictive of kinase inhibition in QSAR studies. In contrast, the analogue from lacks these groups, suggesting weaker kinase binding .
  • Chemical-Genetic Profiling : If subjected to the guilt-by-association approach (), the target compound’s profile might correlate with DNA-intercalating agents due to its planar benzothiazole ring, whereas the analogue may cluster with metabolic disruptors.

Pharmacokinetic and Toxicity Predictions

  • The target compound’s higher hydrogen bond acceptor count (9 vs.
  • Both compounds exhibit moderate XLogP3 values (~3.1–3.5), indicating balanced lipophilicity suitable for oral bioavailability .

Limitations and Caveats

  • For instance, minor substituent changes can drastically alter toxicity or target selectivity.
  • Data Gaps : Experimental validation of these compounds’ binding affinities and ADMET properties is required to confirm computational predictions.

Q & A

Q. What are the critical challenges in synthesizing this compound, particularly in forming the carbamoyl and benzenesulfonyl linkages?

The synthesis involves multi-step reactions, including acylation and sulfonylation. For example, carbamoyl formation may require refluxing with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid) to drive the reaction to completion . Sulfonylation of the piperazine ring demands precise stoichiometry to avoid over-sulfonation, as seen in analogous sulfamoylbenzoyl chloride reactions (30% yield reported for similar structures) . Purity optimization often requires column chromatography or recrystallization.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • HPLC : Critical for assessing purity (>98% threshold recommended), with mobile phases adjusted to pH 5.5 using phosphate buffers and tetrabutylammonium hydroxide for optimal resolution of polar groups .
  • NMR : ¹H/¹³C NMR resolves complex proton environments (e.g., distinguishing dimethylaminoethyl protons at δ 2.2–2.5 ppm vs. piperazine signals at δ 3.0–3.5 ppm) .
  • HRMS : Validates molecular weight (e.g., free base: ~485.04 g/mol) and detects trace impurities .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability and yield?

DoE is essential for multi-variable optimization. For example, varying temperature (e.g., 60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (e.g., acetic acid concentration) can identify optimal conditions for carbamoyl bond formation . Statistical modeling (e.g., response surface methodology) minimizes side reactions, such as hydrolysis of the ethyl ester group.

Q. How do structural modifications (e.g., benzothiazole substitution) impact biological activity?

  • Benzothiazole Ring : Ethoxy substitution at C4 enhances lipophilicity, potentially improving membrane permeability. Comparative studies with methyl or chloro analogs (e.g., 5-chloro-3-methyl-1-phenyl-pyrazole derivatives) show altered receptor binding profiles .
  • Piperazine Linker : Replacing piperazine with homopiperazine reduces conformational rigidity, affecting target engagement (e.g., SAR studies on similar sulfonamide-piperazine compounds ).

Q. How can contradictory in vitro vs. in vivo efficacy data be resolved?

  • Metabolic Stability : The dimethylaminoethyl group may undergo N-demethylation in vivo, reducing activity. Stability assays in liver microsomes (e.g., rat S9 fractions) can identify metabolic hotspots .
  • Solubility Limitations : The hydrochloride salt improves aqueous solubility, but aggregation in physiological buffers (e.g., PBS pH 7.4) may limit bioavailability. Dynamic light scattering (DLS) can assess particle size distribution .

Q. What computational strategies predict binding modes with biological targets (e.g., kinases or GPCRs)?

  • Molecular Docking : The benzothiazole moiety aligns with ATP-binding pockets in kinases (e.g., JAK2), while the sulfonyl group forms hydrogen bonds with catalytic lysines .
  • MD Simulations : Simulations (100 ns) reveal conformational flexibility of the piperazine-carboxylate linker, influencing target residence time .

Methodological Notes

  • Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive groups (e.g., ester or carbamoyl) .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC to resolve overlapping signals in complex spectra .
  • Ethical Compliance : Adhere to guidelines prohibiting in vivo use unless explicitly approved for therapeutic testing .

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